3'-Fluoro-[1,1'-biphenyl]-3,4-diamine
Description
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(3-fluorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,14-15H2 |
InChI Key |
GOKJBZYEDJBACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine typically involves:
- Construction of the biphenyl core with selective fluorine substitution.
- Introduction of amino groups at the 3 and 4 positions on one phenyl ring.
- Use of palladium-catalyzed Suzuki cross-coupling reactions for biphenyl formation.
- Subsequent functional group transformations including diazotization and amination to install diamine functionalities.
Suzuki Cross-Coupling for Biphenyl Core Formation
The Suzuki coupling reaction is the cornerstone for assembling the biphenyl backbone with the desired fluorine substitution pattern.
- Procedure : A brominated aryl precursor (e.g., 3-bromo-4-fluoroaniline derivatives) is reacted with an arylboronic acid under palladium catalysis.
- Catalysts : Pd(PPh₃)₄ is commonly used due to its high efficiency.
- Bases : Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) serve as bases.
- Solvents : 1,4-Dioxane with water or pure 1,4-dioxane is preferred.
- Reaction Conditions : Reflux under inert atmosphere (argon or nitrogen) for 4-15 hours.
Example Data from Literature :
| Entry | Pd Catalyst / Ligand | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 45 | Moderate yield, aqueous phase |
| 2 | Pd(PPh₃)₄ (10 mol%) | K₃PO₄ | 1,4-Dioxane | 66 | Optimized conditions |
| 3 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane | 17 | Lower yield |
This method allows incorporation of fluorine substituents at specific positions on the biphenyl rings by selecting appropriately substituted boronic acids or aryl halides.
Amination via Diazotization and Sandmeyer-Type Reactions
To convert halogenated biphenyl intermediates into diamines, diazotization followed by nucleophilic substitution is employed.
- Diazotization : The amino group on the biphenyl is converted into a diazonium salt using sodium nitrite (NaNO₂) in acidic aqueous media at 0 °C.
- Substitution : The diazonium intermediate is then reacted with sodium azide (NaN₃) or other nucleophiles to introduce amino groups.
- Workup : Extraction with organic solvents such as ethyl acetate or dichloromethane, followed by drying and purification via chromatography.
- Acetic acid/water mixture (2:1) as solvent.
- Cooling to 0 °C during diazotization.
- Stirring for 1 hour at 0 °C, then warming to room temperature for substitution.
This method is effective for introducing amino groups at specific positions on the biphenyl scaffold, including the 3 and 4 positions, yielding diamine derivatives such as 3',4'-fluoro-[1,1'-biphenyl]-3,4-diamine.
Alternative Methods: Photochemical Intramolecular Amination
Photochemical methods have been reported for intramolecular amination of biphenyl derivatives, involving azido intermediates and UV irradiation to form amino-substituted biphenyls.
- Starting from 2-aminobiaryl precursors, azidation is performed followed by photolysis.
- The crude product is purified by silica gel chromatography.
- This method provides a complementary approach for introducing amino groups without harsh reaction conditions.
Detailed Reaction Scheme and Conditions
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Biphenyl Formation | Pd(PPh₃)₄ (5-10 mol%), K₃PO₄, 1,4-dioxane, reflux 4-15 h | 3'-Fluoro-substituted biphenyl intermediate |
| 2. Diazotization | NaNO₂ (1.4 equiv.), AcOH/H₂O (2:1), 0 °C, 1 h | Formation of diazonium salt |
| 3. Amination (Sandmeyer) | NaN₃ (1.5 equiv.), warming to RT, 1 h | Introduction of amino groups (3,4-diamine) |
| 4. Workup and Purification | Extraction with EtOAc or CH₂Cl₂, drying, chromatography | Pure 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine |
Research Findings and Notes
- The electronic effects of fluorine substitution influence the reactivity during intramolecular electrophilic attacks and diazotization steps, sometimes requiring optimization of reaction conditions.
- Suzuki coupling yields vary depending on catalyst loading and base choice, with Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane providing the best results.
- Diazotization and subsequent amination steps require careful temperature control to avoid side reactions and degradation of sensitive fluorinated intermediates.
- Purification typically involves silica gel chromatography using hexanes/ethyl acetate mixtures, and recrystallization from ethanol to obtain analytically pure material.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux | High yield, versatile substitution | Requires inert atmosphere, Pd cost |
| Diazotization + Sandmeyer Amination | NaNO₂, NaN₃, AcOH/H₂O, 0 °C to RT | Selective amination, mild conditions | Sensitive to temperature and pH |
| Photochemical Intramolecular Amination | Azido intermediates, UV light | Mild, avoids harsh reagents | Requires photochemical setup |
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Scientific Research Applications
3’-Fluoro-[1,1’-biphenyl]-3,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its efficacy .
Comparison with Similar Compounds
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine (CAS 448-97-5)
- Structural Differences :
- Fluorine atoms at both 3 and 3' positions.
- Amine groups at 4 and 4' positions (para-substituted) vs. 3 and 4 (meta/para-substituted) in the target compound.
- Applications :
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride (CAS 5728-66-5)
- Structural Differences: Single amine group at the 4 position; lacks the 3-amino group present in the target compound. Hydrochloride salt form enhances solubility in polar solvents.
- Applications :
3',4'-Difluoro-[1,1'-biphenyl]-2-amine (CAS 873056-62-3)
- Structural Differences :
- Two fluorine atoms at 3' and 4' positions; single amine at the 2 position.
- Steric and Electronic Effects :
- Ortho-substituted amine introduces steric hindrance, while difluoro substitution increases electron withdrawal.
- Applications :
4′-Fluoro-[1,1′-biphenyl]-3-carboxylic acid (CAS 10540-39-3)
- Functional Group Variation :
- Carboxylic acid instead of diamine; fluorine at 4' position.
- Physicochemical Properties :
- Carboxylic acid increases acidity (pKa ~4.5), contrasting with the basic amines (pKa ~9-10) in the target compound.
- Applications :
Data Tables
Table 1. Key Properties of 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine | N/A | C₁₂H₁₁FN₂ | 202.23 | 3,4-diamine; 3'-F |
| 3,3'-Difluoro-4,4'-diamine | 448-97-5 | C₁₂H₁₀F₂N₂ | 220.22 | 4,4'-diamine; 3,3'-F |
| 3'-Fluoro-4-amine hydrochloride | 5728-66-5 | C₁₂H₁₁FN₂·HCl | 238.68 | 4-amine; 3'-F; HCl salt |
Table 2. Hazard Comparison
| Compound | Hazard Statements (GHS) | Precautionary Measures |
|---|---|---|
| 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine | H302, H315, H319, H335 (predicted) | Use PPE; avoid inhalation |
| 3,3'-Difluoro-4,4'-diamine | H302, H315, H319, H335 | Store in inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
